Cas no 1554813-66-9 (3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol)

3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol is a brominated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the 1-aminoethyl substituent enhances its reactivity in nucleophilic and condensation reactions, while the bromine atom offers a handle for further functionalization via cross-coupling or substitution reactions. The hydroxyl group on the propanol chain provides additional polarity, improving solubility in polar solvents. This compound is particularly valuable in the development of bioactive molecules, where its structural motifs can be leveraged for drug discovery or fine chemical synthesis. Its balanced reactivity and stability make it suitable for controlled modifications under mild conditions.
3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol structure
1554813-66-9 structure
Product Name:3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol
CAS No:1554813-66-9
MF:C11H16BrNO2
MW:274.154242515564
MDL:MFCD24341545
CID:4605814
PubChem ID:82976015
Update Time:2025-08-05

3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol
    • 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol
    • MDL: MFCD24341545
    • Inchi: 1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3
    • InChI Key: BSLSIYITSJPYPE-UHFFFAOYSA-N
    • SMILES: C(O)CCOC1=CC(Br)=CC=C1C(N)C

3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol Pricemore >>

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Additional information on 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol

Comprehensive Overview of 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol (CAS No. 1554813-66-9): Properties, Applications, and Research Insights

The compound 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol (CAS No. 1554813-66-9) is a brominated aromatic derivative with a unique molecular structure that combines an aminoethyl group and a propanol moiety. This configuration endows it with versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and organic synthesis. Its 5-bromophenoxy backbone is particularly notable for its potential role in modulating biological activity, while the 1-aminoethyl side chain enhances its reactivity in targeted applications.

In recent years, the demand for specialized brominated compounds like 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol has surged, driven by advancements in drug discovery and agrochemical development. Researchers are increasingly exploring its utility as a building block for small-molecule inhibitors and ligands in enzyme studies. The presence of the bromine atom offers strategic advantages in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.

From an industrial perspective, CAS No. 1554813-66-9 is gaining traction due to its compatibility with green chemistry principles. Innovations in catalytic processes and solvent-free reactions have highlighted its potential to reduce environmental impact while maintaining high yields. This aligns with global trends toward sustainable chemical manufacturing, a topic frequently searched in academic and industrial forums.

The compound’s physicochemical properties, including solubility, stability, and melting point, are critical for its application in formulation science. For instance, its propan-1-ol segment improves water solubility, a feature often queried in pharmaceutical databases. Such characteristics make it a candidate for drug delivery systems, where bioavailability and controlled release are paramount.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol, ensuring purity and consistency. These methods are frequently discussed in peer-reviewed journals and online platforms, reflecting their relevance to quality control in chemical production.

Future research directions for CAS No. 1554813-66-9 may focus on its structure-activity relationships (SAR) in medicinal chemistry. Questions about its metabolic pathways or toxicity profiles are common in scientific literature, underscoring the need for further preclinical studies. Additionally, its integration into high-throughput screening libraries could accelerate the discovery of novel therapeutics.

In summary, 3-2-(1-Aminoethyl)-5-bromophenoxypropan-1-ol represents a promising chemical entity with multidisciplinary applications. Its synthetic flexibility, combined with growing interest in sustainable chemistry and drug development, positions it as a valuable asset for researchers and industries alike. As exploration continues, this compound is likely to feature prominently in discussions about innovative materials and bioactive molecules.

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